1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-methylphenyl)-1,3-dimethyl-
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Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-methylphenyl)-1,3-dimethyl- is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-methylphenyl)-1,3-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: Starting from a purine derivative, nucleophilic substitution can introduce the desired substituents.
Amidation reactions: Introduction of the amino group can be achieved through amidation reactions.
Methylation reactions: Methyl groups can be introduced using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-methylphenyl)-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-methylphenyl)-1,3-dimethyl- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-methylphenyl)-1,3-dimethyl- involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
Signal transduction pathways: It may modulate signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-methylphenyl)-1,3-dimethyl- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
72898-66-9 |
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Molecular Formula |
C14H15N5O2 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
7-(4-amino-2-methylphenyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H15N5O2/c1-8-6-9(15)4-5-10(8)19-7-16-12-11(19)13(20)18(3)14(21)17(12)2/h4-7H,15H2,1-3H3 |
InChI Key |
XHTFYFNAYNXISO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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